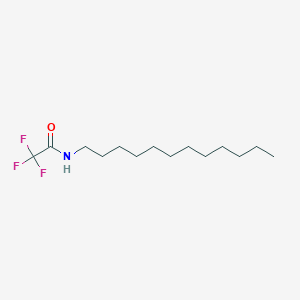
n-Dodecyl-2,2,2-trifluoroacetamide
Cat. No. B8397155
M. Wt: 281.36 g/mol
InChI Key: GDHYSHGLRHWHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04719312
Procedure details


A solution of 8 ml. BH3 in THF (8 mM) is added dropwise to a solution of 1.12 g. (4 mM) dodecyl-trifluoroacetamide in 6 ml. THF at 0° C. under N2. The mixture is refluxed 16 hours, cooled in ice, and 6 ml. concentrated HCl added slowly. The THF is distilled off at atmosphere pressure, the mixture cooled in ice, and solid NaOH added slowly with cooling until alkaline to pH paper. The aqueous solution is then extracted three times with hexane. The combined organic layers are washed with water, dried over K2CO3, filtered, stripped to give 2.0 g. crude product. It is then chromatographed in cyclohexane/EtOAc (10:1) on silica gel (Rf =0.4) to give 870 mg. oil which is distilled at 0.3 mM., b.p. 135° C., to give 405 mg. pure product, 38% yield. NMR (CDCl3, δ): 3.22 q, J=10 (2H); 2.79 m (2H); 1.40 s (20H); 0.93 m (3H). IR shows no carbonyl bands.


[Compound]
Name
( 2H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
( 2H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
( 20H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
( 3H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven



Yield
38%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:13][C:14](=O)[C:15]([F:18])([F:17])[F:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].Cl>C1COCC1>[CH2:1]([NH:13][CH2:14][C:15]([F:16])([F:17])[F:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)NC(C(F)(F)F)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
[Compound]
|
Name
|
( 2H )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
( 2H )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
( 20H )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
( 3H )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
carbonyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed 16 hours
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in ice
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The THF is distilled off at atmosphere pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture cooled in ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
solid NaOH added slowly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling until alkaline
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution is then extracted three times with hexane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers are washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over K2CO3
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 2.0 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It is then chromatographed in cyclohexane/EtOAc (10:1) on silica gel (Rf =0.4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 870 mg
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
oil which is distilled at 0.3 mM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
, b.p. 135° C., to give 405 mg
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCCCCCCC)NCC(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 38% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
